N-(3,4-dimethylphenyl)-2-(4-(3,5-dimethylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide N-(3,4-dimethylphenyl)-2-(4-(3,5-dimethylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 891866-71-0
VCID: VC7757954
InChI: InChI=1S/C22H23N3O3/c1-14-9-15(2)11-19(10-14)25-8-7-24(21(27)22(25)28)13-20(26)23-18-6-5-16(3)17(4)12-18/h5-12H,13H2,1-4H3,(H,23,26)
SMILES: CC1=C(C=C(C=C1)NC(=O)CN2C=CN(C(=O)C2=O)C3=CC(=CC(=C3)C)C)C
Molecular Formula: C22H23N3O3
Molecular Weight: 377.444

N-(3,4-dimethylphenyl)-2-(4-(3,5-dimethylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide

CAS No.: 891866-71-0

Cat. No.: VC7757954

Molecular Formula: C22H23N3O3

Molecular Weight: 377.444

* For research use only. Not for human or veterinary use.

N-(3,4-dimethylphenyl)-2-(4-(3,5-dimethylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide - 891866-71-0

Specification

CAS No. 891866-71-0
Molecular Formula C22H23N3O3
Molecular Weight 377.444
IUPAC Name N-(3,4-dimethylphenyl)-2-[4-(3,5-dimethylphenyl)-2,3-dioxopyrazin-1-yl]acetamide
Standard InChI InChI=1S/C22H23N3O3/c1-14-9-15(2)11-19(10-14)25-8-7-24(21(27)22(25)28)13-20(26)23-18-6-5-16(3)17(4)12-18/h5-12H,13H2,1-4H3,(H,23,26)
Standard InChI Key OBIDZYGTYQJKAD-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)NC(=O)CN2C=CN(C(=O)C2=O)C3=CC(=CC(=C3)C)C)C

Introduction

Synthesis Pathway

While specific synthesis details for this exact compound were not available, similar compounds are typically synthesized via:

  • Formation of the Dihydropyrazine Core:

    • Condensation of a diketone with a diamine under acidic or basic conditions.

  • Substitution Reactions:

    • Introduction of dimethylphenyl groups through nucleophilic substitution or Friedel-Crafts alkylation.

  • Amide Formation:

    • Coupling of an acetic acid derivative with an amine group using coupling agents like carbodiimides (e.g., EDC or DCC).

Medicinal Chemistry

  • The diketone and amide functionalities suggest potential activity as enzyme inhibitors or receptor ligands.

  • The aromatic groups could allow for π-π interactions with biological targets.

  • Similar compounds have been explored as anti-inflammatory agents or anticancer drugs.

Material Science

  • The aromatic and diketone groups may contribute to electronic properties useful in organic semiconductors or light-emitting diodes (LEDs).

Analytical Characterization

To confirm the structure and purity of this compound, the following techniques are typically employed:

TechniquePurpose
NMR SpectroscopyDetermines the chemical environment of protons and carbons.
Mass SpectrometryConfirms molecular weight and fragmentation patterns.
IR SpectroscopyIdentifies functional groups (e.g., C=O, N-H).
X-Ray CrystallographyProvides precise 3D structural information.

Related Compounds

Several structurally similar compounds have been studied:

  • N-(3,5-Dimethylphenyl)-2,4-dimethylbenzenesulfonamide:

    • Exhibits hydrogen bonding in crystal structures .

  • N-(4-Methoxyphenyl)-2-[4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy]acetamide:

    • Shows intramolecular hydrogen bonding and π-stacking interactions .

  • Pyrazinone Derivatives:

    • Known for their bioactivity in enzyme inhibition studies .

Research Directions

Future studies on this compound could focus on:

  • Bioactivity Screening:

    • Testing for antimicrobial, anticancer, or enzyme inhibition properties.

  • Material Properties:

    • Evaluating electronic or optical properties for technological applications.

  • Structure Optimization:

    • Modifying substituents to enhance desired properties.

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